molecular formula C16H34OSn B1298054 Tributyl(1-ethoxyvinyl)stannane CAS No. 97674-02-7

Tributyl(1-ethoxyvinyl)stannane

Cat. No.: B1298054
CAS No.: 97674-02-7
M. Wt: 361.2 g/mol
InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
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Description

Tributyl(1-ethoxyvinyl)stannane is a useful research compound. Its molecular formula is C16H34OSn and its molecular weight is 361.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β-Carboline Alkaloids

Tributyl(1-ethoxyvinyl)stannane is used as a C2-building block in synthesizing β-Carboline alkaloids. Its utility is demonstrated in the preparation of 1-Acetyl-β-carboline through palladium-catalyzed coupling and subsequent hydrolysis. This process is significant in synthesizing complex natural compounds like Nitramarine and annomontine (Bracher & Hildebrand, 1993).

Reaction with Acetyl Bromide

In the study of reactions involving (2-ethoxyvinyl)stannanes, tributyltin bromide and vinyl ethers are identified as reaction products. This research helps in understanding the chemical behavior of ethoxyvinyl stannanes in organic synthesis (Lebl et al., 2002).

Hydroxymethyl Anion Equivalent

Tributyl[(methoxymethoxy)methyl]stannane, closely related to this compound, acts as a hydroxymethyl anion equivalent. This compound plays a role in complex organic syntheses, including protection and metalation reactions involving tin (Danheiser et al., 2003).

Carbonylative Coupling in Organic Synthesis

Tributyl(1-fluorovinyl)stannane, a compound similar to this compound, is used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This method is valuable for synthesizing aryl 1-fluorovinyl ketones (Hanamoto et al., 2002).

Preparation of Trifluoromethylated Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing various trifluoromethylated heterocyclic compounds. This reagent is crucial in the synthesis of pyrazoles, triazoles, and isoxazoles, which are valuable building blocks in organic chemistry (Hanamoto et al., 2004).

Mechanism of Action

Target of Action

Tributyl(1-ethoxyvinyl)stannane, also known as Tributyl(1-ethoxyvinyl)tin, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Stille coupling .

Mode of Action

The compound interacts with its targets through a process known as Stille coupling . This is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . In this reaction, this compound acts as an acetyl anion equivalent .

Biochemical Pathways

The Stille coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of the reaction involving this compound is an α,β−unsaturated ketone . This compound can further participate in other reactions, leading to various downstream effects.

Pharmacokinetics

Like other organotin compounds, it is likely to have low bioavailability due to its large molecular weight .

Result of Action

The primary result of the action of this compound is the formation of α,β−unsaturated ketones . These compounds are valuable in organic synthesis and can be used to create a wide variety of other compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed in an anhydrous environment, as the presence of water can lead to hydrolysis . The reaction is also sensitive to temperature and pressure .

Safety and Hazards

Tributyl(1-ethoxyvinyl)stannane is considered hazardous . It is toxic if swallowed and harmful if in contact with skin . It can cause skin and eye irritation . Long-term or repeated exposure can cause organ damage . It is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

tributyl(1-ethoxyethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJOXHYPGNVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347248
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97674-02-7
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-ethoxyethenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?

A1: this compound serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]

Q2: Can you provide an example of how this compound is used to synthesize a specific compound?

A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and this compound (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.

Q3: Beyond β-carboline alkaloids, are there other applications of this compound in synthetic chemistry?

A3: Yes, this compound is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.

Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with this compound?

A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of this compound. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.

Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?

A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.

Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like this compound?

A6: Incorporating organotin compounds like this compound into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []

Q7: Are there any limitations or challenges associated with using this compound in these applications?

A7: While this compound proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.

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